molecular formula C14H18N2O4 B13897538 5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid

5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid

Katalognummer: B13897538
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: FSLAXEXHFAZCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid is a complex organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound features a pyridine ring substituted with a piperidine ring and a dioxolane ring, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and scalability, making the compound available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid include:

Uniqueness

What sets 5-[4-(1,3-Dioxolan-2-yl)-1-piperidyl]pyridine-2-carboxylic Acid apart is its unique combination of a pyridine ring with both a piperidine and a dioxolane ring. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C14H18N2O4

Molekulargewicht

278.30 g/mol

IUPAC-Name

5-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c17-13(18)12-2-1-11(9-15-12)16-5-3-10(4-6-16)14-19-7-8-20-14/h1-2,9-10,14H,3-8H2,(H,17,18)

InChI-Schlüssel

FSLAXEXHFAZCDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2OCCO2)C3=CN=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.